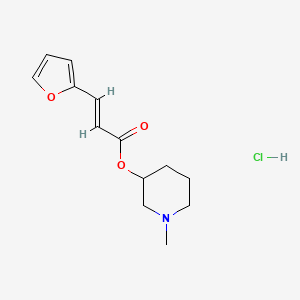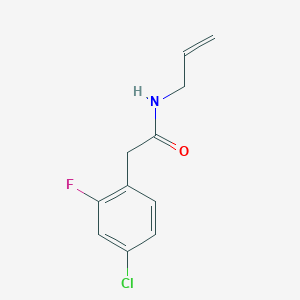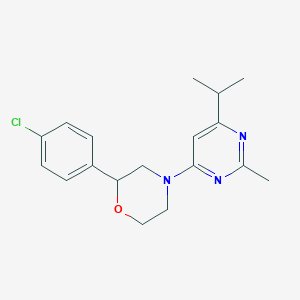
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride, also known as MFAH, is a chemical compound that has gained significant attention in scientific research. MFAH is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase activity by MFAH has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
作用機序
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to have potent inhibitory activity against acetylcholinesterase. It has also been shown to have good selectivity for acetylcholinesterase over butyrylcholinesterase, another enzyme that breaks down acetylcholine. 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals.
将来の方向性
There are several future directions for research on 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and neurotransmitters. Finally, further research is needed to optimize the dosing and administration of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride to maximize its therapeutic potential while minimizing toxicity.
合成法
The synthesis of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride involves the reaction of 3-(2-furyl)acrylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of beta-amyloid plaques and neurofibrillary tangles in the brain. The inhibition of acetylcholinesterase activity by 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
特性
IUPAC Name |
(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-8-2-4-12(10-14)17-13(15)7-6-11-5-3-9-16-11;/h3,5-7,9,12H,2,4,8,10H2,1H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOJMQQNLCLRD-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C=CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)OC(=O)/C=C/C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)


![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5314879.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5314906.png)

![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)